(1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane
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Overview
Description
(1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[410]heptane is a bicyclic compound featuring a methoxymethyl group and an azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane can be achieved through several synthetic routes. One common method involves the methoxymethylation of alcohols using electrochemical approaches. This green and efficient method provides a safe and cost-effective way to produce methoxymethyl ethers and other acetals .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane include other azabicyclo compounds and methoxymethyl derivatives. Examples include:
- (1R,6S,7R)-7-(Hydroxymethyl)-3-azabicyclo[4.1.0]heptane
- (1R,6S,7R)-7-(Ethoxymethyl)-3-azabicyclo[4.1.0]heptane
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the methoxymethyl group and the azabicyclo framework. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2174002-33-4 |
---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
7-(methoxymethyl)-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H15NO/c1-10-5-8-6-2-3-9-4-7(6)8/h6-9H,2-5H2,1H3 |
InChI Key |
ZUBYFMLBKMVBPS-UHFFFAOYSA-N |
SMILES |
COCC1C2C1CNCC2 |
Canonical SMILES |
COCC1C2C1CNCC2 |
solubility |
not available |
Origin of Product |
United States |
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